molecular formula C12H10BrN3O2 B1497288 N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide CAS No. 74856-68-1

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide

Cat. No.: B1497288
CAS No.: 74856-68-1
M. Wt: 308.13 g/mol
InChI Key: YVMWEOWUBQRIOI-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a bromine atom at the 5th position, a phenyl group at the 6th position, and an acetamide group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,4-dihydroxy-6-phenylpyrimidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-bromo-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide
  • N-(5-Fluoro-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide
  • N-(5-Iodo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide

Uniqueness

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives

Properties

IUPAC Name

N-(5-bromo-6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7(17)14-12-15-10(9(13)11(18)16-12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMWEOWUBQRIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C(=O)N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545589
Record name N-(5-Bromo-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74856-68-1
Record name N-(5-Bromo-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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